N-(3-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: is a complex organic compound that features a combination of bromophenyl, pyridinyl, and triazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the core triazole structure. The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile. Subsequent steps involve the introduction of the bromophenyl and pyridinyl groups through nucleophilic substitution reactions. The final step involves the formation of the acetamide linkage through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atoms in the bromophenyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted phenyl derivatives.
Scientific Research Applications
N-(3-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may have applications in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and bromophenyl groups may facilitate binding to these targets, while the pyridinyl group could enhance the compound’s overall stability and bioavailability. The exact pathways and molecular targets would require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(3-fluorophenyl)-2-{[4-(4-fluorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(3-iodophenyl)-2-{[4-(4-iodophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
The presence of bromine atoms in N-(3-bromophenyl)-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide imparts unique electronic and steric properties compared to its chlorinated, fluorinated, or iodinated analogs. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct and valuable compound for research and development.
Properties
Molecular Formula |
C21H15Br2N5OS |
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Molecular Weight |
545.3 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-[[4-(4-bromophenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H15Br2N5OS/c22-15-4-6-18(7-5-15)28-20(14-8-10-24-11-9-14)26-27-21(28)30-13-19(29)25-17-3-1-2-16(23)12-17/h1-12H,13H2,(H,25,29) |
InChI Key |
IGRCQFKQNOUPRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4 |
Origin of Product |
United States |
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